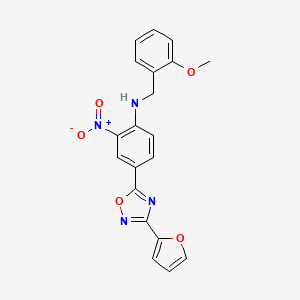
4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxybenzyl)-2-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxybenzyl)-2-nitroaniline, also known as FOD-MA-N, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxybenzyl)-2-nitroaniline involves the formation of a complex with copper ions, which results in a significant increase in fluorescence intensity. This fluorescence enhancement is due to the inhibition of the photoinduced electron transfer process, which occurs in the absence of copper ions.
Biochemical and Physiological Effects:
4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxybenzyl)-2-nitroaniline has been shown to have minimal toxicity and does not exhibit any significant adverse effects on cellular viability. In addition, 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxybenzyl)-2-nitroaniline has been shown to be highly selective for copper ions, making it a promising tool for the detection of copper ions in biological systems.
Advantages and Limitations for Lab Experiments
One of the key advantages of 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxybenzyl)-2-nitroaniline is its high selectivity for copper ions, which makes it a promising tool for the detection of copper ions in biological systems. However, one of the limitations of 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxybenzyl)-2-nitroaniline is its relatively low quantum yield, which may limit its sensitivity for certain applications.
Future Directions
There are several directions for future research on 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxybenzyl)-2-nitroaniline. One potential area of research is the development of 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxybenzyl)-2-nitroaniline derivatives with improved quantum yields and selectivity for other metal ions. Another potential area of research is the application of 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxybenzyl)-2-nitroaniline in vivo for the detection of copper ions in biological systems. Finally, the development of 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxybenzyl)-2-nitroaniline-based biosensors for the detection of copper ions in environmental samples is another promising area of research.
In conclusion, 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxybenzyl)-2-nitroaniline is a promising compound with potential applications in various fields of science. Its high selectivity for copper ions and minimal toxicity make it a promising tool for the detection of copper ions in biological systems. However, further research is needed to optimize its properties and explore its potential applications in vivo and in environmental samples.
Synthesis Methods
The synthesis of 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxybenzyl)-2-nitroaniline involves multiple steps, including the reaction of furan-2-carboxylic acid with thionyl chloride to form furan-2-yl chloride. This intermediate is then reacted with 3-amino-1,2,4-oxadiazole-5-carboxylic acid to form the key intermediate 3-(furan-2-yl)-1,2,4-oxadiazole-5-carboxylic acid. The final product is obtained by reacting this intermediate with 2-nitro-1,4-diaminobenzene and 2-methoxybenzylamine in the presence of triethylamine.
Scientific Research Applications
4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxybenzyl)-2-nitroaniline has been extensively studied for its potential applications in various fields of science. One of the key areas of research is its use as a fluorescent probe for the detection of metal ions. 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxybenzyl)-2-nitroaniline has been shown to selectively detect copper ions in vitro and in vivo, making it a promising tool for the detection of copper ions in biological systems.
properties
IUPAC Name |
4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-[(2-methoxyphenyl)methyl]-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O5/c1-27-17-6-3-2-5-14(17)12-21-15-9-8-13(11-16(15)24(25)26)20-22-19(23-29-20)18-7-4-10-28-18/h2-11,21H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGJWKUJHZZWSFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC2=C(C=C(C=C2)C3=NC(=NO3)C4=CC=CO4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


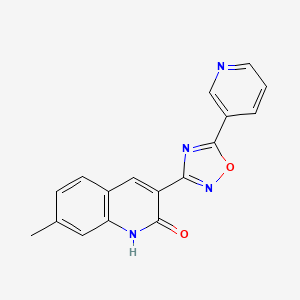
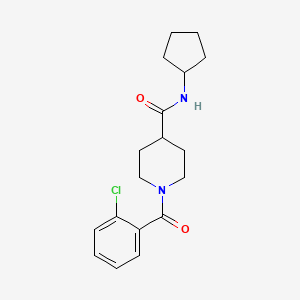

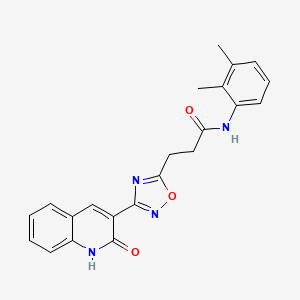


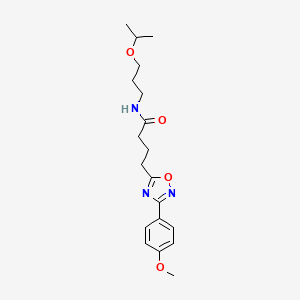
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7692507.png)
![Ethyl 2-(4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl)-2-oxoacetate](/img/structure/B7692512.png)
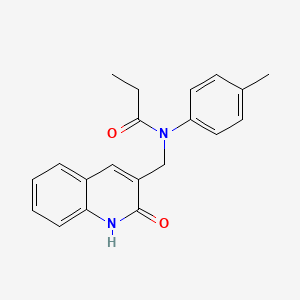


![2-bromo-N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7692551.png)